molecular formula C11H11FINO3 B6629473 2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid

2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid

Cat. No.: B6629473
M. Wt: 351.11 g/mol
InChI Key: DSNHHEDYGZHPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid, also known as EFIBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid has been studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to have anticancer properties and can induce cell death in cancer cells.

Mechanism of Action

2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid inhibits the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins, which are involved in the inflammatory response. This compound also induces cell death in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have low toxicity and does not affect normal cells.

Advantages and Limitations for Lab Experiments

2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a safe compound to work with. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid research. One area of interest is the development of this compound analogs with improved solubility and potency. This compound could also be studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory and anticancer properties make it an attractive candidate for further research. With continued research, this compound could lead to the development of new treatments for diseases that currently have limited treatment options.

Synthesis Methods

2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid can be synthesized through a multi-step process starting with 4-fluoro-2-iodobenzoic acid. The acid is first converted to an acid chloride, which is then reacted with ethyl glycinate hydrochloride to produce this compound.

Properties

IUPAC Name

2-[ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO3/c1-2-14(6-10(15)16)11(17)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNHHEDYGZHPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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